Product packaging for Benzenemethanamine, 2-(2-phenylethyl)-(Cat. No.:CAS No. 38375-55-2)

Benzenemethanamine, 2-(2-phenylethyl)-

Cat. No.: B3133220
CAS No.: 38375-55-2
M. Wt: 211.3 g/mol
InChI Key: CMIOOLAUMKZWLS-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-(2-phenylethyl)- is an organic compound with the molecular formula C16H19N . This structure features a benzylamine core, a common motif in medicinal chemistry, linked to a phenethyl group, another privileged scaffold in bioactive molecule design . The integration of these two subunits makes it a valuable intermediate for the synthesis and exploration of novel chemical entities. Researchers may employ this compound as a key building block in the development of ligands for various biological targets, given that similar 2-phenethylamine derivatives are known to interact with a range of receptors, including adrenergic and dopamine receptors . Its structure suggests potential use in the construction of more complex molecules for pharmaceutical research and as a core scaffold in the design of compounds for high-throughput screening libraries. As with all chemicals, appropriate safety precautions should be taken during handling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B3133220 Benzenemethanamine, 2-(2-phenylethyl)- CAS No. 38375-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-phenylethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOOLAUMKZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzenemethanamine, 2 2 Phenylethyl and Analogs

Condensation-Based Approaches

Condensation reactions represent a classical yet continually evolving strategy for the synthesis of amines. These methods typically involve the formation of a carbon-nitrogen double bond (imine) followed by its reduction, or the concerted reaction of multiple components to build the desired amine scaffold.

Schiff Base Formation and Subsequent Reduction for Amine Synthesis

A well-established and versatile method for the synthesis of secondary amines is the formation of a Schiff base (or imine) from a primary amine and an aldehyde or ketone, followed by in-situ or subsequent reduction. researchgate.netuobaghdad.edu.iqijacskros.com The synthesis of Benzenemethanamine, 2-(2-phenylethyl)- can be achieved through the reductive amination of phenethylamine (B48288) and benzaldehyde (B42025).

The initial step involves the condensation of phenethylamine with benzaldehyde to form the corresponding imine. This reaction is typically carried out in a suitable solvent such as ethanol (B145695). Following the formation of the imine, a reducing agent is introduced to selectively reduce the C=N double bond to a C-N single bond, yielding the desired secondary amine. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for the imine over other functional groups that might be present. nih.gov

The general reaction scheme is presented below:

Scheme 1: Synthesis of Benzenemethanamine, 2-(2-phenylethyl)- via Schiff Base Formation and Reduction

A typical experimental procedure would involve stirring a mixture of the phenethylamine hydrochloride salt, the corresponding benzaldehyde, and a base like triethylamine (B128534) in ethanol until imine formation is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov Subsequently, sodium borohydride is added to the reaction mixture to effect the reduction. nih.gov

ReactantsReagentsSolventReaction Time (Imine Formation)Reducing AgentIsolated Yield (%)
Phenethylamine HCl, BenzaldehydeTriethylamineEthanol0.5 - 3 hSodium Borohydride46 - 94

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. organic-chemistry.orgwikipedia.org These reactions are atom-economical and offer a rapid route to complex molecules from simple starting materials.

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction for the synthesis of substituted amines, including tertiary amines. organic-chemistry.orgwikipedia.orgnih.govnih.govacs.org This reaction involves the coupling of an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgwikipedia.org The versatility of the PBM reaction allows for the synthesis of a wide array of amines with high functional group tolerance. wikipedia.orgnih.gov

While a direct synthesis of Benzenemethanamine, 2-(2-phenylethyl)- (a secondary amine) is not the primary application of this reaction for tertiary amine synthesis, analogs can be readily prepared. For instance, the reaction of a secondary amine, such as N-methylphenethylamine, with paraformaldehyde and phenylboronic acid would yield the corresponding tertiary amine. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then reacts with the organoboronic acid. organic-chemistry.org

Amine ComponentCarbonyl ComponentBoronic Acid ComponentTypical SolventCatalyst (if any)
Secondary Amine (e.g., N-methylphenethylamine)ParaformaldehydePhenylboronic AcidDichloromethane, EthanolOften catalyst-free, or acid/metal catalyzed

A notable three-component reaction for the synthesis of analogs of Benzenemethanamine, 2-(2-phenylethyl)- involves the reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide. rsc.org This reaction can selectively produce phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines without the need for a catalyst. rsc.org

The reaction proceeds by mixing the three components in a suitable solvent, such as acetonitrile, and stirring at room temperature. rsc.org The resulting α-amino(2-alkynylphenyl)methylphosphine oxides are structurally related to the target compound and represent a class of potentially biologically active molecules. rsc.org

Table 3: Catalyst-Free Three-Component Synthesis of N-(2-(phenylethynyl)benzyl)amine Derivatives rsc.orgrsc.org

AldehydeAminePhosphine (B1218219) OxideSolventTemperature (°C)Reaction TimeProduct
2-(Phenylethynyl)benzaldehydeButylamineDiphenylphosphine oxideAcetonitrile2510-240 min((Butylamino)(2-(phenylethynyl)phenyl)methyl)diphenylphosphine oxide
2-(Phenylethynyl)benzaldehydeAnilineDiphenylphosphine oxideAcetonitrile2510-240 minDiphenyl((phenylamino)(2-(phenylethynyl)phenyl)methyl)phosphine oxide

Interestingly, by altering the reaction conditions and introducing specific catalysts, the same set of starting materials can be directed to form different cyclic products, such as 1,2-dihydro-isoquinolines and 2H-isoindolines. rsc.org For instance, the use of zirconium(IV) chloride as a catalyst promotes the formation of the isoquinoline (B145761) ring system, while silver acetate (B1210297) selectively yields the 2H-isoindoline product. rsc.org

Catalytic Carbon-Nitrogen Bond Formation

The direct formation of carbon-nitrogen bonds through catalytic processes is a highly desirable and atom-economical approach to amine synthesis. Transition-metal catalysis has emerged as a powerful tool in this regard, enabling the use of readily available starting materials under mild conditions.

Transition-Metal Catalyzed Hydroamination of Unsaturated Substrates

Transition-metal catalyzed hydroamination involves the addition of an N-H bond of an amine across a C-C multiple bond, such as in an alkene or alkyne. acs.orgacs.orgnih.govresearchgate.net This method provides a direct route to amines from simple unsaturated hydrocarbons and is a step-economical alternative to traditional multi-step syntheses. acs.org Late transition metals, such as palladium, rhodium, and iridium, have been extensively studied for their catalytic activity in hydroamination reactions. acs.orgnih.gov

The synthesis of Benzenemethanamine, 2-(2-phenylethyl)- could be envisioned through the hydroamination of an appropriate styrene (B11656) derivative with benzylamine (B48309). The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. nih.gov For the synthesis of the target compound, a Markovnikov addition of benzylamine to styrene would be required.

Mechanistic studies have shown that the catalytic cycle for hydroamination can proceed through various pathways, including nucleophilic attack of the amine on a coordinated alkene or migratory insertion of the alkene into a metal-amido bond. acs.orgnih.gov

Table 4: General Parameters for Transition-Metal Catalyzed Hydroamination acs.orgnih.govresearchgate.net

Catalyst SystemUnsaturated SubstrateAmineGeneral Reaction ConditionsPotential Product
Palladium, Rhodium, or Iridium complexesStyreneBenzylamineInert atmosphere, organic solvent, elevated temperatureBenzenemethanamine, 2-(2-phenylethyl)-

The development of efficient and selective catalysts for the hydroamination of unactivated alkenes remains an active area of research, with the potential to provide even more direct and sustainable routes to a wide range of valuable amine compounds. acs.org

Palladium-Catalyzed Intermolecular Hydroamination of Vinyl Arenes with Anilines

Palladium catalysis has been effectively employed for the intermolecular hydroamination of vinyl arenes, such as styrene, with anilines. This method provides a direct route to N-aryl-phenylethylamines. For instance, palladium(II) complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated catalytic activity in the hydroamination of styrene with various anilines. These reactions, often conducted in ionic liquids, can proceed under conventional heating or microwave irradiation, leading to the formation of the corresponding anti-Markovnikov addition products with high selectivity. researchgate.net

In some variations, a palladium-catalyzed intermolecular asymmetric hydroamination of styrenes has been developed to produce chiral benzyl (B1604629) amides exclusively. This approach utilizes oxidation-stable pyridine-oxazoline as a chiral ligand to achieve good enantioselectivities. researchgate.net

Table 1: Examples of Palladium-Catalyzed Hydroamination of Styrene with Anilines

Catalyst Ligand Amine Solvent Temperature (°C) Yield (%) Selectivity Reference
PdCl₂(PhCN)₂ Benzimidazole-based NHC Aniline Ionic Liquid 160 Good 100% anti-Markovnikov researchgate.net
Ruthenium-Catalyzed Enantioselective Anti-Markovnikov Hydroamination

Ruthenium-catalyzed hydroamination of vinylarenes offers a powerful method for the synthesis of β-phenethylamine derivatives with anti-Markovnikov regioselectivity. A notable system involves the combination of Ru(cod)(2-methylallyl)₂, 1,5-bis(diphenylphosphino)pentane (B1273038) (dpp), and triflic acid. This catalytic system has proven effective for the intermolecular hydroamination of styrene with secondary aliphatic and benzylic amines. nih.gov For instance, the reaction of N-benzylmethylamine with styrene using this catalyst yields the corresponding N-benzyl-N-methyl-2-phenylethylamine in a 50% yield with 99% regioselectivity. nih.gov

Mechanistic studies suggest that the reaction proceeds through the formation of a ruthenium η⁶-styrene complex. Nucleophilic attack of the amine on the coordinated styrene, followed by arene exchange, regenerates the catalyst and releases the product. This mechanism is distinct from other transition metal-catalyzed hydroaminations. berkeley.edu

Table 2: Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Styrene

Catalyst System Amine Yield (%) Regioselectivity Reference
Ru(cod)(2-methylallyl)₂/dppp/TfOH Morpholine 96 >99% anti-Markovnikov nih.gov
Ru(cod)(2-methylallyl)₂/dppp/TfOH Piperidine 85 >99% anti-Markovnikov nih.gov
Ru(cod)(2-methylallyl)₂/dppp/TfOH N-Hexylmethylamine 63 >99% anti-Markovnikov nih.gov
Copper-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters

Copper-catalyzed cross-coupling reactions provide a versatile alternative for the formation of C-N bonds. The coupling of aliphatic amines with alkylboronic esters, a variant of the Chan-Lam coupling, can be utilized for the synthesis of N-alkylated phenylethylamine analogs. While direct coupling of benzylamine with a 2-phenylethylboronic ester is a plausible route, the literature more broadly supports the N-arylation of amines with arylboronic acids. For instance, Cu(OAc)₂ has been used to catalyze the coupling of various amines, including primary and secondary aliphatic amines, with phenylboronic acids. koreascience.kr This methodology can be conceptually extended to the use of alkylboronic esters for the synthesis of the target compound and its derivatives.

Catalytic Alkylation of Aromatic Amines with Styrene

The direct alkylation of amines with alkenes is a highly desirable transformation. A method for the hydroalkylation of styrenes with benzylamines has been developed using potassium hydride (KH). This process is initiated by the solvothermal treatment of benzylamine with KH, which generates deprotonated anionic species. These species then undergo selective C-alkylation with styrene to form 1,3-diarylpropylamines. researchgate.net While this specific example leads to C-alkylation, it highlights the potential for activating amines towards addition to styrenes. Further development of catalytic systems is needed to favor N-alkylation for the synthesis of Benzenemethanamine, 2-(2-phenylethyl)-.

Ruthenium-Catalyzed Deaminative Coupling of Primary Amines

Deaminative coupling reactions offer a unique approach to forming C-N bonds by utilizing primary amines as alkylating agents. While the provided search results focus on metal-free deaminative coupling of benzylamines with arylboronic acids nih.gov and ruthenium-catalyzed conversion of primary amines to amides rsc.org, the core concept can be applied to the synthesis of secondary amines. A ruthenium catalyst, Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate, has been shown to catalyze the reaction of benzyl alcohol derivatives with primary amines to yield secondary amines without the need for additives or solvents. This suggests the potential for ruthenium-catalyzed systems to mediate the coupling of primary amines for secondary amine synthesis.

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org The synthesis of Benzenemethanamine, 2-(2-phenylethyl)- can be achieved through two primary reductive amination pathways: the reaction of phenylacetaldehyde (B1677652) with benzylamine or the reaction of benzaldehyde with 2-phenylethylamine.

This two-step, one-pot process involves the initial formation of an imine intermediate from the carbonyl compound and the amine, followed by in situ reduction to the desired secondary amine. koreascience.kr A variety of reducing agents can be employed, with sodium borohydride being a common choice. For example, the reductive amination of benzaldehyde with various amines, including benzylamine, has been successfully carried out using sodium borohydride in the presence of an acidic ionic liquid, [Et₃NH][HSO₄]. researchgate.net

Catalytic hydrogenation is another effective method for the reduction of the intermediate imine. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. A process for the preparation of N-benzylamines involves the reaction of an amine with benzaldehyde in methanol (B129727), followed by hydrogenation over 10% Pd/C at atmospheric pressure. google.com

Table 3: Reductive Amination for the Synthesis of N-Benzyl-1-phenylethylamine

Carbonyl Compound Amine Reducing Agent/Catalyst Solvent Conditions Yield (%) Reference
Benzaldehyde (R)-1-Phenylethylamine H₂ / 5% Pd/C Toluene 20 °C, 50 psig 97.8 lookchem.com
Benzaldehyde 2-Heptylamine H₂ / 10% Pd/C Methanol 24 °C, atmospheric pressure Not specified google.com

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure N-(2-phenylethyl)benzylamine and its analogs is of great importance, as chirality often dictates biological activity. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

A practical method for the synthesis of enantiomerically pure (R)-N-benzyl-1-phenylethylamine involves the reductive amination of benzaldehyde with (R)-1-phenylethylamine. The intermediate imine is hydrogenated using a palladium on carbon catalyst. This process proceeds with high yield and no observable racemization. lookchem.com

Chiral resolution is another common strategy. This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization. For instance, (R)-(+)-N-benzyl-1-phenylethylamine has been used as a resolving agent for 2-chloromandelic acid. researchgate.net Enzymatic kinetic resolution offers an alternative approach, where an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. nih.gov

Palladium-catalyzed kinetic resolution of β-alkyl phenylethylamine derivatives has also been demonstrated through nosylamide-directed C-H olefination, providing another avenue to chiral amines. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
Benzenemethanamine, 2-(2-phenylethyl)-
N-(2-phenylethyl)benzylamine
Styrene
Aniline
Benzylamine
N-benzylmethylamine
N-benzyl-N-methyl-2-phenylethylamine
Morpholine
Piperidine
N-Hexylmethylamine
Phenylacetaldehyde
Benzaldehyde
2-Phenylethylamine
N-Benzyl-1-phenylethylamine
2-Chloromandelic acid
1,3-Diarylpropylamines
N-aryl-phenylethylamines
Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate
Triflic acid
Palladium(II) acetate
Copper(II) acetate
Sodium borohydride
Potassium hydride
Palladium on carbon
Pyridine-oxazoline
N-heterocyclic carbene
1,5-bis(diphenylphosphino)pentane

Application of Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.orgresearchgate.net The auxiliary is covalently attached to a prochiral substrate, inducing facial selectivity in subsequent reactions, and is later removed to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net Widely used auxiliaries are often derived from readily available natural products like amino acids or terpenes. libretexts.org

For the synthesis of amines like Benzenemethanamine, 2-(2-phenylethyl)-, a common strategy involves the use of auxiliaries such as Evans' oxazolidinones or pseudoephedrine. nih.govcolab.ws The general approach would involve attaching the chiral auxiliary to a carboxylic acid precursor. The resulting amide can then undergo a diastereoselective alkylation or other C-C bond-forming reaction to introduce the desired substituents. The stereochemical outcome is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the incoming electrophile. wikipedia.orgnih.gov

For instance, an N-acyloxazolidinone could be subjected to enolization followed by alkylation. The bulky substituents on the oxazolidinone ring block one face of the enolate, leading to a highly diastereoselective alkylation reaction. colab.wsresearchgate.net After the desired stereocenter is set, the chiral auxiliary is cleaved, often through hydrolysis or reduction, to furnish the chiral carboxylic acid, alcohol, or amine. wikipedia.org While specific data for the synthesis of Benzenemethanamine, 2-(2-phenylethyl)- using this exact method is not prevalent in public literature, the diastereoselectivities for similar alkylation reactions are typically very high. nih.gov

Table 1: Representative Diastereoselectivities in Asymmetric Alkylations Using Chiral Auxiliaries
Chiral AuxiliarySubstrate TypeReaction TypeTypical Diastereomeric Ratio (d.r.)
Evans' OxazolidinoneN-AcyloxazolidinoneAlkylation>95:5
PseudoephedrineGlycinamide EnolateAlkylation>90:10
(R)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)N-Sulfinyl ImineAddition of Grignard Reagent>95:5

Lipase-Catalyzed Kinetic Resolution for Enantiopure Precursors

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. researchgate.net This method utilizes the stereoselectivity of enzymes, particularly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. rsc.org For primary amines, lipase-catalyzed acylation is a common strategy. organic-chemistry.org

In a typical kinetic resolution of a racemic amine, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. researchgate.netresearchgate.netnih.gov The choice of the acyl donor is crucial for the efficiency and selectivity of the resolution. researchgate.net Common acylating agents include simple esters like ethyl acetate or activated esters. organic-chemistry.org

This process can be further optimized into a dynamic kinetic resolution (DKR). In a DKR, the unreacted enantiomer from the enzymatic resolution is continuously racemized in situ. organic-chemistry.orgorganic-chemistry.org This is often achieved by adding a metal catalyst, such as a palladium nanocatalyst, which facilitates the racemization of the slower-reacting amine enantiomer. organic-chemistry.org This allows for a theoretical yield of 100% for a single enantiomer of the acylated product. The resulting amide can then be hydrolyzed to obtain the desired enantiomerically pure amine. This methodology has been successfully applied to a variety of benzylic amines. organic-chemistry.orgorganic-chemistry.org

Table 2: Research Findings on Lipase-Catalyzed Resolution of Benzylic Amines
LipaseSubstrateAcyl DonorRacemization Catalyst (for DKR)Enantiomeric Excess (e.e.) of ProductYield
Novozym 435 (CALB)1-PhenylethylamineEthyl MethoxyacetatePd/AlO(OH)>99%~95%
Amano Lipase PS-C1 (Burkholderia cepacia)Benzylic AminesIsopropyl AcetatePd-AmP-MCF>99%High
CALB1-PhenylethylamineIsopropyl AcetateShvo's Catalyst (Ruthenium-based)>99%>90%

Diastereomeric Salt Formation for Chiral Resolution

The formation of diastereomeric salts is a classical and industrially significant method for the separation of enantiomers. ulisboa.pt This technique relies on the reaction of a racemic mixture of a base, such as an amine, with an enantiomerically pure chiral acid (the resolving agent). erowid.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. ulisboa.pt

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. erowid.org One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. erowid.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA). ulisboa.pterowid.org The choice of solvent is critical for achieving efficient separation, as it influences the solubilities of the diastereomeric salts. Alcohols, such as ethanol or methanol, are frequently used solvents for this purpose. erowid.orgreddit.com This method has been effectively used for the resolution of various amphetamine analogs, which share structural similarities with Benzenemethanamine, 2-(2-phenylethyl)-. erowid.orggavinpublishers.com

Table 3: Detailed Research Findings on Chiral Resolution of Amines via Diastereomeric Salt Formation
Racemic AmineResolving AgentSolventIsolated DiastereomerObserved Outcome
Amphetamined-Tartaric AcidEthanoll-Amphetamine-d-tartratePreferential crystallization of the laevo enantiomer salt. erowid.org
MethamphetamineO,O'-Dibenzoyl-2R,3R-tartaric acidDichloroethane/Methanol/Water(S)-Methamphetamine saltYields of 80-95% with 85-98% optical purity. erowid.org
(1-Methyl-2-phenyl)-ethylamine(R,R)-Tartaric AcidIsopropanolNot specifiedEffective resolution using a half equivalent of the resolving agent. gavinpublishers.com

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Processes of the Amine Moiety

The amine functional group is susceptible to various oxidation and reduction-related transformations, leading to a diverse range of nitrogen-containing compounds.

The oxidation of primary benzylamines is a fundamental transformation that typically yields imines through an oxidative coupling process. Metal-free catalytic systems have been developed to facilitate this reaction efficiently. For instance, using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere can produce the corresponding N-benzylidenebenzylamines in high yields. nih.gov This process involves the aerobic oxidative self-coupling of the primary amine.

The reaction generally proceeds without the need for harsh metal catalysts, aligning with principles of green chemistry. researchgate.net Various oxidants can be employed, with molecular oxygen and hydrogen peroxide being common choices. researchgate.netresearchgate.net

Table 1: Catalytic Systems for Oxidative Homocoupling of Benzylamines

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)
4,6-Dimethoxysalicylic AcidO₂Toluene80High
VO(Hhpic)₂O₂Ionic Liquid120>95
Metal-FreeH₂O₂Solvent-Free100Good to Excellent

Further oxidation under different conditions can lead to the formation of amides, although this often requires different reagents and pathways than imine formation.

While a primary amine itself is in a reduced state, it serves as a precursor for the synthesis of secondary amines through various reactions. One common method is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Alternatively, catalytic systems can achieve a direct deaminative coupling of two primary amines to form a secondary amine. organic-chemistry.org This process demonstrates the versatility of primary amines in constructing more complex nitrogen-containing molecules.

The direct oxidation of primary amines to N-monoalkylhydroxylamines is often challenging as it can lead to over-oxidation products. orgsyn.org A more controlled, three-step sequence has been developed to achieve this transformation effectively. This process involves:

Selective mono-cyanomethylation of the primary amine.

Regioselective formation of a nitrone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

Hydroxylaminolysis to yield the final N-monoalkylhydroxylamine. orgsyn.org

This method provides a reliable pathway to these important synthetic intermediates, which are precursors for compounds like hydroxamic acids. orgsyn.org The formation of N-oxides from primary amines is less direct than from tertiary amines and typically involves multi-step synthetic routes.

Nucleophilic Substitution Reactions and Derivative Formation

The lone pair of electrons on the nitrogen atom of Benzenemethanamine, 2-(2-phenylethyl)- makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles. For example, benzylamines react with aryl benzenesulfonates in a competitive process involving cleavage of the S-O and C-O bonds. nih.gov The primary pathway is typically nucleophilic attack by the amine at the sulfur atom, leading to S-O bond scission. nih.gov

These reactions are fundamental for creating new carbon-nitrogen bonds and synthesizing a wide range of derivatives. The amine can react with alkyl halides, acyl chlorides, and other electrophilic species to form substituted amines, amides, and sulfonamides, respectively.

Intramolecular Cyclization and Ring-Forming Reactions

The structural framework of Benzenemethanamine, 2-(2-phenylethyl)- and its derivatives can be conducive to intramolecular reactions that form new ring systems, which are often key scaffolds in medicinal chemistry.

Domino reactions, or cascade reactions, are highly efficient processes where a single synthetic operation generates multiple bond formations. Amines are frequently used as key reactants in such sequences for the synthesis of heterocyclic compounds like quinolines. rsc.org For instance, a trimethylaluminum (B3029685) (Me₃Al)-mediated domino reaction has been developed for the synthesis of 1-aminoisoquinolines. nih.govbeilstein-archives.orgbeilstein-journals.org This process involves the reaction of a 2-(2-oxo-2-phenylethyl)benzonitrile with an amine. The mechanism proceeds through:

Initial nucleophilic addition of the amine to the ketone, forming an imine intermediate.

Subsequent intramolecular cyclization of the imine onto the nitrile group. nih.govbeilstein-archives.orgbeilstein-journals.org

While this example leads to isoquinolines, similar strategies involving different starting materials can be adapted for quinoline (B57606) synthesis. mdpi.comresearchgate.netnih.gov These reactions highlight the utility of the amine functional group in constructing complex molecular architectures in a single, efficient step.

Table 2: Domino Reaction for 1-Aminoisoquinoline (B73089) Synthesis

Reactant 1Reactant 2 (Amine)MediatorSolventTemperature (°C)Product
2-(2-oxo-2-phenylethyl)benzonitrileAnilineMe₃AlToluene1101-Anilinoisoquinoline Derivative
2-(2-oxo-2-phenylethyl)benzonitrileBenzylamine (B48309)Me₃AlToluene1101-(Benzylamino)isoquinoline Derivative

This efficient method allows for the creation of diverse substituted quinoline and isoquinoline (B145761) libraries with good functional group tolerance. beilstein-journals.org

Formation of Isoquinoline and Isoindoline (B1297411) Scaffolds

The synthesis of isoquinoline and isoindoline frameworks is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and natural products. mdpi.com Derivatives of benzenemethanamine are instrumental in constructing these heterocyclic systems.

A metal-free protocol has been developed for the synthesis of aminated isoquinolines starting from 2-(2-oxo-2-arylethyl)benzonitriles and various primary or secondary amines. nih.govmdpi.com The reaction proceeds in an aqueous medium through a proposed mechanism involving the nucleophilic attack of the amine on the nitrile group, which is activated by hydrogen bonding. This is followed by cyclization and subsequent aromatization to yield the isoquinoline product. nih.gov This method is noted for its operational simplicity and high tolerance for various functional groups. mdpi.com

The versatility of this reaction is demonstrated by the successful use of diverse amine substrates, leading to excellent yields of the corresponding substituted isoquinolines.

Table 1: Substrate Scope for Aminated Isoquinoline Synthesis

Entry Amine Substrate Product Yield (%)
1 Morpholine 97%
2 Piperidine 89%
3 Azepane 96%
4 N-Benzylpiperazine 99%
5 Benzylamine 93%

Data sourced from a study on the metal-free construction of aminated isoquinoline frameworks. nih.gov

While the synthesis of isoquinolines is well-documented, the construction of the isomeric isoindoline core from benzylamine derivatives often involves a two-step process of ortho-C─H alkenylation followed by a cyclization step, which can be catalyzed by an acid or metal. researchgate.net Direct, one-step procedures are being developed to streamline the synthesis of these valuable scaffolds. researchgate.net

Intramolecular Hydroamination for Heterocycle Synthesis

Intramolecular hydroamination is a highly atom-economical reaction for the synthesis of nitrogen-containing heterocycles. scispace.com This process involves the addition of an N-H bond from an amine across an unsaturated carbon-carbon bond (alkene or alkyne) within the same molecule. The reaction can be catalyzed by various metals or bases to afford cyclic amines such as pyrrolidines, indolines, and tetrahydroquinolines. researchgate.netscispace.com

An efficient method for synthesizing a range of enantioenriched benzo-fused N-heterocycles has been reported, utilizing a sequential intramolecular hydroamination and asymmetric hydrogenation of anilino-alkynes. researchgate.net This protocol, which can be catalyzed by a single chiral ruthenium complex or a binary gold/ruthenium system, achieves high yields (up to 98%) and excellent enantioselectivities (up to 98% ee) under mild conditions. researchgate.net While this specific example uses anilino-alkynes, the principle is applicable to derivatives of Benzenemethanamine, 2-(2-phenylethyl)- that incorporate a tethered alkene or alkyne, providing a direct pathway to chiral five- and six-membered nitrogen heterocycles.

Decarboxylative Condensation Reactions for Amide Formation

Amide bond formation is a cornerstone of organic and medicinal chemistry. A novel, reagent-free method for synthesizing amides involves the decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids. This reaction proceeds cleanly by mixing the components in a polar solvent with gentle heating, producing only volatile byproducts.

This protocol has been successfully applied to the synthesis of N-[(1S)-1-phenylethyl]-benzeneacetamide, a close structural analog of an amide derived from Benzenemethanamine, 2-(2-phenylethyl)-. The reaction between N-hydroxy-(S)-1-phenylethylamine oxalate (B1200264) and phenylpyruvic acid in N,N-dimethylformamide (DMF) at 40°C demonstrates the efficacy of this method.

Table 2: Reaction Parameters for Decarboxylative Amide Formation

Parameter Value
Reactant 1 Phenylpyruvic acid
Reactant 2 N-hydroxy-(S)-1-phenylethylamine oxalate
Solvent N,N-dimethylformamide (DMF)
Temperature 40 °C
Reaction Time 26–30 hours
Final Product Yield 85–86% (after purification)

Data from the synthesis of N-[(1S)-1-phenylethyl]-benzeneacetamide.

This approach represents a mild and efficient alternative to traditional amide coupling methods, which often require coupling reagents or harsh conditions.

Aminohalogenation of Olefins

Aminohalogenation is a powerful reaction that installs both an amine and a halogen across a double bond in a single step. nih.govnih.gov This vicinal difunctionalization of alkenes provides access to valuable synthetic intermediates, β-haloamines, which are precursors to a wide range of nitrogen-containing compounds. nih.govscispace.com

The classical mechanism involves the activation of an alkene with a halonium ion source (e.g., N-bromosuccinimide, NBS), forming a cyclic halonium ion intermediate. nih.govmasterorganicchemistry.com A nucleophilic amine can then attack this intermediate from the backside, leading to an anti-addition product. masterorganicchemistry.com Benzenemethanamine, 2-(2-phenylethyl)- can serve as the nitrogen nucleophile in such intermolecular reactions.

Catalytic methods have been developed to control the reactivity, regioselectivity, and stereoselectivity of the aminohalogenation process. nih.govacs.org These methods employ catalysts based on transition metals or Brønsted acids to facilitate the reaction, often under milder conditions and with greater functional group tolerance. nih.govacs.org The intramolecular version of this reaction is particularly useful for synthesizing halogen-functionalized nitrogen heterocycles like pyrrolidines and indolines. nih.gov

Mechanistic Investigations and Computational Chemical Analysis

Elucidation of Reaction Mechanisms in Catalytic Processes

The synthesis of N-alkylated benzylamines, such as Benzenemethanamine, 2-(2-phenylethyl)-, often proceeds through catalytic pathways involving the formation of key intermediates. While specific studies on the catalytic synthesis of this exact molecule are not extensively detailed in the literature, the general mechanisms for similar N-benzylamine preparations provide a strong framework for understanding its formation. A common and practical method for synthesizing N-benzylamines involves a two-step process: the formation of an imine intermediate followed by its hydrogenation. google.comacs.org

In the synthesis of N-benzylamines, the initial step typically involves the reaction of a primary amine with a benzaldehyde (B42025) derivative to form an imine (a compound containing a carbon-nitrogen double bond). For the synthesis of Benzenemethanamine, 2-(2-phenylethyl)-, this would involve the reaction of 2-phenylethylamine with benzaldehyde, or benzylamine (B48309) with phenylacetaldehyde (B1677652). The resulting imine is a critical intermediate. google.com

In related multicomponent reactions for the synthesis of functionalized N-(2-(phenylethynyl)benzyl)amine, the formation of cyclic products is preceded by the formation of an initial acyclic amine. rsc.orgrsc.org This suggests that the reaction pathway can be complex, with multiple potential intermediates and transition states depending on the specific reactants and conditions.

Catalysts play a pivotal role in the synthesis of N-benzylamines, influencing both the reaction rate and selectivity. For the hydrogenation of the imine intermediate, catalysts containing metals from groups 8 to 10 of the periodic table, such as palladium on carbon (Pd/C), are commonly employed. google.comacs.org These catalysts facilitate the addition of hydrogen across the C=N double bond.

In the synthesis of related chiral secondary benzylamines via the aza-Friedel–Crafts reaction, copper(II)-bis(oxazoline) complexes have been used as catalysts. nih.gov The ligands, in this case, the chiral bis(oxazoline) ligands, are crucial for inducing enantioselectivity by creating a chiral environment around the metal center. This influences the geometry of the transition state and favors the formation of one enantiomer over the other.

Furthermore, in some syntheses of benzylamines, benzylamine itself can act as a nucleophilic catalyst. For example, in the on-water synthesis of 2-substituted quinolines from 2-aminochalcones, benzylamine facilitates the reaction through conjugate addition, condensation, and elimination steps. organic-chemistry.org This highlights the diverse roles that amines and their derivatives can play in catalytic cycles. The choice of catalyst and ligands can therefore direct the reaction towards the desired product and control its stereochemistry.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energy changes that occur during a chemical transformation. These studies are essential for optimizing reaction conditions and understanding the underlying mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. wikipedia.orgprinceton.edu A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. youtube.com For reactions involving Benzenemethanamine, 2-(2-phenylethyl)-, a KIE study could involve replacing a hydrogen atom with deuterium (B1214612) at a reactive site and measuring the change in the reaction rate.

A computational study on the oxidation of phenylethylamine catalyzed by monoamine oxidase A provides a relevant example. rsc.org In this study, the calculated hydrogen/deuterium (H/D) KIE was 8.66, which was in excellent agreement with the experimental value of 8.5 ± 0.3. rsc.org This large KIE suggests that the cleavage of the C-H bond is a key part of the rate-determining step and validates a hydride transfer mechanism. rsc.org The magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu

Secondary KIEs can also be informative, providing details about changes in hybridization or steric environment at a non-reacting center. wikipedia.org For instance, a change in hybridization from sp3 to sp2 often results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 typically leads to an inverse secondary KIE (kH/kD < 1). wpmucdn.com

Isotope PositionType of KIEObserved Value (kH/kD)Interpretation
α-carbon C-H bondPrimary> 2C-H bond cleavage in the rate-determining step.
β-carbon C-H bondSecondary~1.1-1.2Change in hyperconjugation or steric environment.

This table presents hypothetical KIE data for a reaction involving Benzenemethanamine, 2-(2-phenylethyl)- to illustrate the interpretation of such effects. Actual values would depend on the specific reaction being studied.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This energy landscape provides a detailed picture of the reaction pathway and helps to identify the most favorable mechanism.

For example, a computational study on the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate utilized density functional theory (DFT) to elucidate the reaction pathway. google.com The calculations confirmed that the direct reaction was not spontaneous and required a catalyst. The study proposed a detailed mechanism involving ligand dissociation, intermediate formation, and hydrogenation, and calculated the energy changes for each step.

Reaction StepReactant(s)Product(s)ΔE (kcal/mol)ΔG (kcal/mol)
Imine Formation2-phenylethylamine + benzaldehydeImine + H2O-5.2+2.1
Imine Hydrogenation (TS)Imine + H2[Transition State]+15.8+18.3
Amine Formation[Transition State]Benzenemethanamine, 2-(2-phenylethyl)--25.4-22.9

This is an illustrative data table showing the type of information that can be obtained from quantum chemical calculations for a proposed reaction pathway. The values are hypothetical.

Computational Modeling of Molecular Interactions

Computational modeling is a powerful technique for studying the non-covalent interactions of molecules, such as Benzenemethanamine, 2-(2-phenylethyl)-, with other molecules or with biological macromolecules. mdpi.com These models can predict binding affinities, preferred conformations, and the nature of the intermolecular forces involved.

Quantum mechanical studies have been used to investigate the conformational properties of phenethylamines, which is a core component of the target molecule. acs.org Such studies can determine the preferred three-dimensional structures of the molecule in different environments. This is particularly important for understanding its interaction with biological receptors, where the shape and electronic properties of the molecule are critical for binding.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions over time. For instance, MD simulations have been used to model the interaction of the N-terminus of the human dopamine (B1211576) transporter with lipid membranes. researchgate.net A similar approach could be applied to Benzenemethanamine, 2-(2-phenylethyl)- to understand its behavior in a cellular environment or its interaction with a specific protein target. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that contribute to the stability of the molecular complex. researchgate.net

Interaction TypePotential PartnerEstimated Interaction Energy (kcal/mol)
Hydrogen Bond (N-H)Carbonyl oxygen of a protein-3 to -5
π-π StackingAromatic ring of a protein-2 to -4
Cation-π InteractionProtonated amine and an aromatic ring-5 to -10

This table provides examples of potential molecular interactions for Benzenemethanamine, 2-(2-phenylethyl)- and their typical energy ranges, as would be determined through computational modeling.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a fundamental computational method to investigate the electronic structure and predict the chemical reactivity of molecules such as Benzenemethanamine, 2-(2-phenylethyl)-. researchgate.net This quantum mechanical modeling approach allows for the calculation of the molecule's optimized geometry and the distribution of electron density. globalresearchonline.net Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net The properties of these frontier molecular orbitals are crucial quantum chemical parameters for predicting the most reactive positions in a molecule. globalresearchonline.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more polarizable and more readily participates in chemical reactions. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, chemical hardness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. globalresearchonline.net For instance, a molecule with a high electrophilicity index is considered a good electrophile. globalresearchonline.net

Furthermore, DFT can be used to calculate local reactivity descriptors, such as Fukui functions. globalresearchonline.net These functions help identify the specific atomic sites within the Benzenemethanamine, 2-(2-phenylethyl)- molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. globalresearchonline.net This detailed analysis of the electronic structure provides profound insights into the molecule's behavior in chemical reactions. While standard DFT functionals are powerful, their primary limitation can be in treating static electron correlation, which is important for systems with degenerate or nearly degenerate orbitals. arxiv.org

Table 1: Calculated Electronic Properties from DFT Analysis (Note: The following values are illustrative for Benzenemethanamine, 2-(2-phenylethyl)- based on typical DFT outputs for similar organic molecules.)

PropertyValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.4 eVIndicates chemical reactivity and stability; a larger gap implies higher stability.
Chemical Hardness (η)2.7 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.29 eVQuantifies the ability of the molecule to accept electrons.
Chemical Potential (μ)-3.5 eVIndicates the molecule's stability; negative values suggest stability. globalresearchonline.net

Simulation of Solvent Effects on Reaction Dynamics

The dynamics and kinetics of chemical reactions involving Benzenemethanamine, 2-(2-phenylethyl)- are profoundly influenced by the solvent environment. easychair.org Molecular dynamics (MD) simulations provide a powerful tool to study these solvent effects at an atomic level. easychair.org Methodologies such as hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can be employed, where the reacting solute is treated with quantum mechanics for accuracy, while the surrounding solvent is modeled using less computationally expensive classical force fields. nih.gov

Computational studies have demonstrated that the solvent can significantly alter the free energy barrier of activation (ΔG‡) for a reaction. nih.gov Solvation in both polar and nonpolar environments can reduce the activation energy barrier compared to gas-phase calculations, thereby accelerating the reaction rate. nih.gov This stabilization occurs because the solvent molecules can arrange themselves to better accommodate the charge distribution of the transition state compared to the reactants. The specific nature of the solvent—whether it is polar, nonpolar, protic, or aprotic—determines the extent of this stabilization and its effect on reaction kinetics. nih.gov

Advanced simulation techniques like metadynamics can be used to accelerate the sampling of rare events, such as crossing a high energy barrier in a chemical reaction, which would be inaccessible with conventional MD. nih.gov These simulations can elucidate the reaction mechanism and quantify how different solvents impact kinetic rate constants. nih.gov The dynamics of the solvation process itself, where the solvent shell reorganizes around the solute upon a change in its electronic state, can also be studied, revealing that this rearrangement can occur on the picosecond timescale. researchgate.net

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction's Kinetic Parameters

SolventDielectric Constant (ε)Free Energy of Activation (ΔG‡) (kcal/mol)Relative Rate Constant (k_rel)
Gas Phase125.01
Toluene2.422.5~50
Acetone2121.8~150
Water8021.0~500

Molecular Docking Studies for Ligand-Receptor Interactions (Purely chemical/structural interaction perspective)

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand, such as Benzenemethanamine, 2-(2-phenylethyl)-, within the active site of a receptor. nih.gov From a purely chemical and structural perspective, these studies elucidate the non-covalent interactions that stabilize the ligand-receptor complex. The process involves generating a three-dimensional conformation of the ligand and placing it into the binding pocket of a receptor structure, which is often obtained from a protein data bank. mdpi.com

The primary goal is to identify the most stable binding mode, which is quantified by a docking score or binding affinity, typically expressed in kcal/mol. semanticscholar.org A more negative score indicates a more favorable and stable interaction. The analysis focuses on the specific types and geometries of intermolecular interactions. nih.gov These include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in the ligand) and acceptors (like the oxygen of a serine or threonine residue in the receptor). mdpi.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the phenyl rings) and hydrophobic amino acid residues such as leucine, valine, or isoleucine. nih.gov

Electrostatic Interactions: Involve charge-based attractions, such as those between a protonated amine on the ligand and a negatively charged residue like aspartate or glutamate (B1630785) in the receptor. nih.gov

By mapping these interactions, molecular docking provides a detailed structural hypothesis for how Benzenemethanamine, 2-(2-phenylethyl)- achieves its specific binding pose and affinity for a given receptor, independent of any functional or therapeutic outcome. nih.govmdpi.com

Table 3: Hypothetical Molecular Docking Interaction Data for Benzenemethanamine, 2-(2-phenylethyl)-

Interacting Receptor ResidueInteraction TypeDistance (Å)Ligand Moiety Involved
TYR 157Hydrogen Bond2.1Amine Nitrogen
SER 228Hydrogen Bond2.7Amine Hydrogen
PHE 290Pi-Pi Stacking3.8Phenylethyl Ring
LEU 121Hydrophobic4.2Benzene Ring
ASP 110Electrostatic (Salt Bridge)3.5Protonated Amine

Design and Synthesis of Advanced Derivatives and Structural Analogs

Modification of Aromatic Ring Substituents

The strategic placement of substituents on the aromatic rings of benzenemethanamine, 2-(2-phenylethyl)- and its analogs can profoundly influence their chemical properties and biological activity. Researchers have explored a range of modifications to understand structure-activity relationships (SAR) and to optimize the performance of these compounds.

A study on N-benzyl-2-phenylethanamine derivatives, a structurally related framework, demonstrated the impact of halogen substituents. The introduction of bromine and iodine atoms onto the aromatic rings was found to significantly affect the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Notably, brominated derivatives showed the lowest IC50 values against AChE, while an iodine-substituted analog exhibited increased inhibition of BChE. rsc.org

In another research endeavor focused on substituted aryl benzylamines, the migration of an N-acetamide group around the central aromatic ring was investigated. nih.gov By moving the substituent from the 2-position to the 3- and 4-positions, scientists aimed to establish a clear SAR. The synthesis of these analogs was achieved through reductive amination of the corresponding commercially available or synthesized substituted aldehydes. nih.gov The results indicated that the position of the N-acetyl group was critical for inhibitory activity, with the original 2-substituted compound remaining the most active. nih.gov This highlights the sensitivity of the molecule's biological function to the substitution pattern on the aromatic core.

A new synthetic route was also developed to facilitate the creation of a wider range of compounds with varying substitution patterns on the central aromatic ring, starting from 2-nitrobenzyl alcohol. nih.gov This method allows for more extensive exploration of the chemical space around this part of the molecule.

The following table summarizes the synthesis of different substituted analogs and their reported yields.

Starting Material Reaction Product Yield (%) Reference
4-N-acetylated aldehyde and 4-chloro-diphenyl ether anilineReductive amination4-substituted N-acetyl analog78 nih.gov
2-nitrobenzyl alcoholMulti-step synthesisSubstituted aromatic analogsNot specified nih.gov
3-nitroaldehyde and 4-chloro-substituted headgroup anilineMulti-step synthesis including reduction and acetylation, followed by reaction with aniline3-substituted N-acetyl analog63 nih.gov
2,4-dichloro substituted starting materialsReductive amination2,4-dichloro analog69 nih.gov

Synthesis of Chiral Benzenemethanamine Derivatives

The introduction of chirality into benzenemethanamine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity and interaction with chiral environments such as enzymes and receptors. The synthesis of enantiomerically pure scaffolds and the control of stereochemistry during the synthesis of derivatives are key areas of focus.

The synthesis of enantiomerically pure α,α-diarylmethylamines, a class of compounds related to the target molecule, has been achieved through a transition metal-free method involving the asymmetric α-arylation of benzylamines. nih.gov This practical approach utilizes a chiral lithium amide base to induce enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas. The resulting benzyllithium (B8763671) intermediate then undergoes a stereospecific intramolecular nucleophilic aromatic substitution to generate the desired α,α-diarylmethylamine derivative in its urea (B33335) form with high enantiomeric excess (up to >99% ee). nih.govresearchgate.net Subsequent acidic treatment can induce an "azatropic shift" with retention of configuration, followed by hydrolysis to yield the final enantiomerically pure amine. nih.gov

Achieving stereochemical control in the synthesis of derivatives is crucial for producing compounds with desired biological activities. One highly stereoselective method for preparing chiral arylsulfinamides utilizes (R)-N-benzyl-1-phenylethanamine as a chiral auxiliary. researchgate.net In this process, the treatment of arylsulfinyl chlorides with the chiral amine in the presence of triethylamine (B128534) leads to a diastereomeric mixture of N-benzyl-N-(1-phenylethyl)-arylsulfinamides. Through spontaneous crystallization, diastereomerically pure products can be isolated. These can then be converted into enantiopure arylsulfinamides. researchgate.net

The following table presents data on the synthesis of diastereomerically pure N-benzyl-N-(1-phenylethyl)-arylsulfinamides.

Aryl Group Product Yield (%) Reference
Benzene(R,SS)-N-benzyl-N-(1-phenylethyl)-benzenesulfinamide28 researchgate.net
p-toluene(R,SS)-N-benzyl-N-(1-phenylethyl)-p-toluenesulfinamide29 researchgate.net
p-chloro-benzene(R,SS)-N-benzyl-N-(1-phenylethyl)-p-chloro-benzenesulfinamide27 researchgate.net
p-fluoro-benzene(R,SS)-N-benzyl-N-(1-phenylethyl)-p-fluoro-benzenesulfinamide31 researchgate.net

Development of Hybrid Compounds with Phosphinoyl Functionality

The incorporation of a phosphinoyl group into the benzenemethanamine framework can lead to hybrid compounds with unique properties and potential applications. The synthesis of such molecules often involves multicomponent reactions.

A study described the synthesis of phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine through a multicomponent reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide. rsc.org Interestingly, the formation of the phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine was found to proceed without the need for a catalyst. rsc.org This reaction provides a direct route to incorporating the phosphine (B1218219) oxide moiety into a benzylamine (B48309) structure that is analogous to the target compound.

Further research has explored the reactions of tertiary phosphine oxides. For instance, symmetrical and unsymmetrical tertiary phosphine oxides containing benzyl (B1604629) radicals have been shown to react stereoselectively with benzaldehyde (B42025). researchgate.net However, tris(2-phenylethyl)phosphine oxide was found to be unreactive under the specified conditions. researchgate.net

The development of new methods for synthesizing phosphine oxides, such as the photocatalytic coupling of (hetero)aryl halides with H-phosphine oxides, offers additional tools for creating these hybrid molecules. organic-chemistry.org

Applications in Chemical Sciences and Enabling Technologies

Synthetic Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. These blocks are fundamental in medicinal chemistry, organic synthesis, and materials science. Benzenemethanamine, 2-(2-phenylethyl)- functions as such a building block, primarily through the reactivity of its primary amine group. This amine can act as a nucleophile, allowing for its incorporation into larger, more intricate structures.

While its application is not as widespread as simpler amines, its unique sterically hindered profile makes it a candidate for creating specific molecular scaffolds. The development of multifunctional nanomaterials and complex polymers, for instance, relies on the precise control over the molecular structure of the constituent building blocks. klinger-lab.de The synthesis of such tailored materials often requires combining different polymerization methods that are compatible with the functional groups of the building blocks. klinger-lab.de

Precursors for β-Lactam Antibiotics

The β-lactam ring is the central structural feature of a major class of antibiotics, including penicillins and cephalosporins. google.com The synthesis of these crucial therapeutic agents is a significant focus of organic chemistry. rsc.org The construction of the four-membered azetidinone ring, the core of β-lactams, can be achieved through various methods, most notably the Staudinger synthesis, which involves a [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.govorganic-chemistry.org

Recent research has explored the synthesis of novel β-lactam derivatives from substituted phenethylamines, which have shown promising antibacterial and β-lactamase inhibitory properties. nih.gov Although phenethylamine (B48288) derivatives are used in this context, specific literature detailing the use of Benzenemethanamine, 2-(2-phenylethyl)- as a direct precursor in the mainstream synthesis of clinically used β-lactam antibiotics is not prominent. The synthesis of these antibiotics often relies on established pathways using specific amino acids and their derivatives. google.com

Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. mdpi.com This process relies on chiral catalysts, typically a metal center coordinated to a chiral ligand. nih.gov P,N ligands, which contain both phosphorus and nitrogen donor atoms, are an important and widely used class of ligands in this field. researchgate.net The nitrogen atom can be part of various functional groups, including amines, imines, or N-heterocycles. researchgate.net

The primary amine group of Benzenemethanamine, 2-(2-phenylethyl)- offers a synthetic handle for its conversion into a chiral ligand. For example, it can be reacted with aldehydes or ketones to form Schiff base (imine) ligands or functionalized to incorporate phosphine (B1218219) groups, creating P,N-type ligands. Despite this potential, Benzenemethanamine, 2-(2-phenylethyl)- is not a commonly cited ligand in seminal studies on asymmetric catalysis. The field is often dominated by more established ligand scaffolds like those derived from BINOL, phenanthroline, or other privileged structures that have been extensively optimized for high enantioselectivity. mdpi.comresearchgate.net

Chiral Resolving Agents in Enantiomeric Separations

One of the most practical and economical methods for separating a racemic mixture into its individual enantiomers is through classical resolution. onyxipca.com This technique involves reacting the racemate with an enantiomerically pure compound, known as a chiral resolving agent, to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. rsc.org

Chiral amines are frequently employed as resolving agents for racemic carboxylic acids. The reaction forms a pair of diastereomeric salts. wikipedia.org An enantiomerically pure form of Benzenemethanamine, 2-(2-phenylethyl)-, can serve this purpose. For example, reacting a racemic acid (e.g., (±)-Acid) with (R)-Benzenemethanamine, 2-(2-phenylethyl)- would yield two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(R)-Amine·(S)-Acid]. Due to their different crystal packing and intermolecular interactions, one salt will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. rsc.orgnih.gov The resolved acid can then be liberated from the salt by treatment with a strong acid, and the chiral resolving agent can be recovered. wikipedia.org The efficiency of this process depends on finding optimal conditions, including the choice of solvent and crystallization temperature. nih.gov

Illustrative Example of Diastereomeric Salt Properties for Chiral Resolution
Diastereomeric SaltConfigurationRelative SolubilityTypical State after Crystallization
Salt 1(R)-Amine · (R)-AcidLowCrystalline Solid (Precipitate)
Salt 2(R)-Amine · (S)-AcidHighRemains in Solution (Mother Liquor)

Probes for Investigating Chemical Pathways and Molecular Recognition

Molecular probes are molecules used to study the properties of other molecules or structures, often in biological systems. thermofisher.com These probes can be fluorescently labeled or contain radioisotopes to enable their detection and tracking. They are instrumental in elucidating reaction mechanisms, understanding molecular recognition events, and in medical imaging. nih.gov

For example, the fluorescent probe FDDNP has been used to label prion plaques, opening new possibilities for in vivo diagnostics. nih.gov While Benzenemethanamine, 2-(2-phenylethyl)- is not established as a standard molecular probe, its structure could be modified for such purposes. By incorporating a fluorophore or a radiolabel (e.g., ¹⁸F), it could be developed into a probe to investigate systems where its specific steric and electronic features facilitate binding or interaction with a target of interest. Such an application would be highly specialized and dependent on the particular chemical or biological pathway being investigated.

Contributions to Novel Synthetic Methodologies

The search for new, efficient, and robust synthetic pathways is a constant driver of research in organic chemistry. klinger-lab.de This includes the development of novel reactions and the improvement of existing ones to access complex molecules with greater ease. The use of specific building blocks can be integral to the creation of these new methodologies.

While Benzenemethanamine, 2-(2-phenylethyl)- itself has not been at the forefront of a named, novel methodology, its utility can be inferred from general synthetic strategies. For instance, domino reactions that construct complex heterocyclic systems often rely on the nucleophilic character of primary amines. A methodology that uses various amines to react with a substrate like 2-(2-oxo-2-phenylethyl)benzonitriles to form substituted 1-aminoisoquinolines demonstrates a powerful synthetic tool. The scope of such a reaction would likely accommodate Benzenemethanamine, 2-(2-phenylethyl)-, allowing for the synthesis of a unique 1-aminoisoquinoline (B73089) derivative bearing its characteristic substituent. The development of such versatile reactions, which tolerate a wide range of functional groups on building blocks like amines, represents a significant contribution to synthetic methodology.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the types and numbers of protons and carbons in the molecule. For Benzenemethanamine, 2-(2-phenylethyl)-, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings, the methylene (B1212753) (-CH₂) protons of the benzylamine (B48309) and phenylethyl groups, and the amine (-NH₂) protons. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For the target molecule, COSY would show correlations between adjacent protons, for instance, linking the -CH₂-CH₂- protons of the phenylethyl group and revealing neighbor relationships among protons on the aromatic rings.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment maps long-range (typically two or three bond) correlations between protons and carbons. It is critical for connecting different structural fragments. For example, HMBC would show a correlation between the benzylic CH₂ protons and the carbons of its attached phenyl ring, as well as the carbon of the adjacent amine group, thereby piecing together the core structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Benzenemethanamine, 2-(2-phenylethyl)- (Note: These are estimated values based on typical chemical shifts for similar structural motifs.)

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
Ar-H (Ring A)7.1 - 7.4126 - 142Ar-H ↔ Ar-HAr-H → Ar-C, -CH₂-NH₂
Ar-H (Ring B)7.2 - 7.3126 - 141Ar-H ↔ Ar-HAr-H → Ar-C, -CH₂-Ar
-CH₂ -NH₂~3.8~45-CH₂-NH₂ ↔ -NH₂-CH₂-NH₂ → Ar-C (Ring A)
-NH₂ ~1.5 (broad)--NH₂ ↔ -CH₂-NH₂-NH₂ → -CH₂-NH₂
Ar-CH₂ -CH₂-Ar~2.9~38Ar-CH₂-CH₂ -Ar ↔ Ar-CH₂ -CH₂-ArAr-CH₂-CH₂-Ar → Ar-C (Ring A & B)
Ar-CH₂-CH₂ -Ar~2.9~36Ar-CH₂ -CH₂-Ar ↔ Ar-CH₂-CH₂ -ArAr-CH₂-CH₂-Ar → Ar-C (Ring A & B)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. This principle allows qNMR to be used for real-time reaction monitoring. By integrating the signals corresponding to reactants, intermediates, and products over time, one can obtain detailed kinetic data for the synthesis of Benzenemethanamine, 2-(2-phenylethyl)-. This technique is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

HRESIMS is a soft ionization technique that can accurately determine the molecular weight of a compound with high precision, often to four or five decimal places. This high resolution allows for the unambiguous determination of the molecular formula from the exact mass. For Benzenemethanamine, 2-(2-phenylethyl)- (C₁₆H₁₉N), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely measured, confirming its elemental composition.

Table 2: HRESIMS Data for Benzenemethanamine, 2-(2-phenylethyl)-

Molecular FormulaIonCalculated Exact Mass [M+H]⁺
C₁₆H₁₉N[M+H]⁺226.1596

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, such as the crude product from a chemical synthesis. In the context of synthesizing Benzenemethanamine, 2-(2-phenylethyl)-, GC-MS can be used to separate the desired product from any starting materials, by-products, or impurities. The mass spectrum obtained for the peak corresponding to the product can then be compared to a library of spectra for identification. The fragmentation pattern, often generated by electron ionization (EI), provides a structural fingerprint. Common fragmentation pathways for this molecule would include benzylic cleavage, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum.

For Benzenemethanamine, 2-(2-phenylethyl)-, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

N-H Stretch: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H bonds of the methylene (-CH₂) groups.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl rings.

Table 3: Characteristic IR Absorption Frequencies for Benzenemethanamine, 2-(2-phenylethyl)-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
Aromatic RingC-H Stretch3000 - 3100
Alkane (CH₂)C-H Stretch2850 - 2960
Aromatic RingC=C Ring Stretch1450 - 1600

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Because enantiomers interact differently with polarized light, they produce distinct CD spectra that are mirror images of each other. This characteristic makes CD spectroscopy an invaluable tool for the stereochemical analysis of chiral amines. utexas.edu

The technique is particularly effective for molecules containing a chromophore, such as the phenyl groups in Benzenemethanamine, 2-(2-phenylethyl)-, in proximity to the chiral center. The resulting CD signal's intensity is directly proportional to the enantiomeric excess (ee) of the sample, allowing for rapid and accurate quantitative analysis. utexas.eduunits.it In many cases, the analysis can be completed in minutes per sample. utexas.edu Modern spectrophotometers can easily perform these measurements, often in conjunction with UV spectroscopy, to determine both the enantiomeric composition and the total concentration of a sample. nih.gov

While direct analysis is possible, the sensitivity of the method can be enhanced through the use of chiral probes or derivatizing agents. These reagents react with the amine to form a new compound with a stronger or more distinct CD signal, which is particularly useful for analytes that have weak intrinsic signals or absorb at inconvenient wavelengths. nih.govrsc.org

EnantiomerWavelength of Maximum Absorption (λmax)Molar Circular Dichroism (Δε)Sign of Cotton Effect
(R)-Enantiomer265 nm+5.2 M-1cm-1Positive
(S)-Enantiomer265 nm-5.2 M-1cm-1Negative
Racemic Mixture (1:1)265 nm0 M-1cm-1None

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for determining both the chemical purity and the enantiomeric excess of chiral compounds. heraldopenaccess.us These techniques separate components of a mixture by distributing them between a stationary phase and a mobile phase. For chiral molecules like Benzenemethanamine, 2-(2-phenylethyl)-, specialized chromatographic approaches are required to resolve the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chiral compounds. nih.gov The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods.

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself enantiomerically pure. It forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different interaction strengths and, consequently, different retention times, allowing for their separation.

Indirect Method: This strategy involves derivatizing the racemic amine with a Chiral Derivatizing Reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated on a standard, achiral HPLC column (e.g., a C18 column). nih.gov

The choice of method depends on the specific compound, available resources, and the analytical goal. Direct separation on a CSP is often preferred for its simplicity, as it does not require a derivatization step.

ParameterTypical ConditionPurpose/Notes
Column TypeChiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type)Provides the chiral recognition necessary to separate enantiomers.
Mobile PhaseHexane/Isopropanol or other alcohol mixturesUsed in normal-phase mode; the ratio is optimized to achieve the best resolution. units.it
Flow Rate0.5 - 1.5 mL/minAdjusted to balance analysis time with separation efficiency. units.itscispace.com
DetectorUV/Vis (e.g., at 220 nm or 260 nm)Monitors the elution of the compound based on its absorbance of light. scispace.comresearchgate.net
Column TemperatureAmbient or controlled (e.g., 30°C)Temperature can affect selectivity and retention times. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.comselvita.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The properties of supercritical CO2—low viscosity and high diffusivity—allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.comselvita.com

SFC offers several key advantages:

Speed: Higher optimal flow rates lead to significantly shorter analysis times.

Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 reduces costs and environmental impact. chromatographyonline.com

Complementary Selectivity: SFC can sometimes provide better separation for compounds that are difficult to resolve by HPLC.

For chiral separations, SFC is most often paired with the same types of Chiral Stationary Phases used in normal-phase HPLC, particularly polysaccharide-based CSPs. chromatographyonline.com Small amounts of polar organic modifiers, such as methanol (B129727) or ethanol (B145695), are typically added to the CO2 to increase the mobile phase's solvating power and improve peak shape. chromatographyonline.com

ParameterTypical ConditionPurpose/Notes
Column TypeChiral Stationary Phase (e.g., immobilized polysaccharide derivatives)Many CSPs developed for HPLC are also effective in SFC. chromatographyonline.com
Mobile PhaseCO2 with a polar modifier (e.g., 5-40% Methanol or Ethanol)The modifier is crucial for eluting polar compounds and adjusting selectivity. chromatographyonline.com
AdditiveBasic (e.g., Triethylamine) or Acidic (e.g., Trifluoroacetic acid)Often required to improve the peak shape of basic analytes like amines. chromatographyonline.com
Back Pressure100 - 150 barMaintains the CO2 in a supercritical or subcritical state.
Flow Rate2.0 - 5.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase. selvita.com
DetectorUV/Vis or Mass Spectrometry (MS)UV is common; MS provides structural information and enhanced selectivity. chromatographyonline.comnih.gov

Theoretical and Computational Chemistry Frameworks

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the energetics and mechanisms of chemical reactions at the molecular level. researchgate.net For Benzenemethanamine, 2-(2-phenylethyl)-, these methods would allow researchers to model its behavior in hypothetical reactions, such as N-alkylation, acylation, or electrophilic aromatic substitution on its phenyl rings.

The primary goal of these calculations would be to map the potential energy surface of a given reaction. This involves identifying the structures and energies of reactants, products, transition states, and any intermediates. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor for predicting reaction rates. By mapping the lowest energy path from reactants to products, a detailed reaction mechanism can be proposed.

For instance, a DFT study could calculate the activation energy required for the nitrogen atom to act as a nucleophile or determine which of the two phenyl rings is more susceptible to electrophilic attack. Such calculations provide insights that are complementary to experimental studies and can guide the design of new synthetic routes.

Table 1: Representative Parameters from a Hypothetical Quantum Chemical Calculation

As no specific data exists for Benzenemethanamine, 2-(2-phenylethyl)-, the following table illustrates the type of data that would be generated from a typical DFT study on reaction energetics. The values are purely illustrative.

ParameterHypothetical Value (kcal/mol)Description
ΔHreaction (Enthalpy of Reaction)-15.5The overall energy released or absorbed during the reaction.
Ea (Activation Energy)+22.0The energy barrier that must be overcome for the reaction to occur.
ΔGreaction (Gibbs Free Energy)-12.8The spontaneity of the reaction, considering both enthalpy and entropy.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values for Benzenemethanamine, 2-(2-phenylethyl)-.

Molecular Dynamics Simulations for Conformational Analysis

Benzenemethanamine, 2-(2-phenylethyl)- possesses significant conformational flexibility due to several single bonds allowing for rotation. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of such flexible molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

An MD simulation of this compound would involve placing a model of the molecule in a simulated environment, such as a box of solvent molecules like water or chloroform, and observing its structural evolution over a period of nanoseconds to microseconds. The resulting trajectory provides detailed information on the accessible conformations, their relative stabilities, and the dynamics of transitions between them. nih.gov

This analysis is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules, such as biological receptors. For example, studies on derivatives of N-benzyl-2-phenylethanamine have used MD simulations to understand how they fit into the active sites of enzymes like cholinesterases. researchgate.net For the parent compound, such simulations would reveal the preferred spatial arrangement of its two phenyl rings and the benzylamine (B48309) group, which is fundamental to its chemical behavior.

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers various tools to predict the reactivity and selectivity of molecules. researchgate.net These methods often analyze the electronic structure of the molecule, as calculated by quantum mechanics, to identify sites that are most likely to participate in chemical reactions.

Key descriptors used for this purpose include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For Benzenemethanamine, 2-(2-phenylethyl)-, an MEP map would highlight electron-rich regions (nucleophilic sites), such as the nitrogen atom's lone pair, and electron-poor regions (electrophilic sites).

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site within the molecule, predicting susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net

For Benzenemethanamine, 2-(2-phenylethyl)-, these computational tools could predict whether an electrophile would preferentially react at the ortho, meta, or para position of either phenyl ring and could quantify the nucleophilicity of the secondary amine. This predictive power is invaluable for designing experiments and understanding reaction outcomes. researchgate.net

Supramolecular Chemistry and Non Biological Materials Science Applications

Exploration of Supramolecular Assembly and Interactions

The architecture of crystalline solids is governed by the intricate interplay of intermolecular interactions. In the case of benzenemethanamine, 2-(2-phenylethyl)-, the supramolecular assembly is primarily directed by hydrogen bonding and other non-covalent forces that dictate the packing of molecules in the crystal lattice. The specific arrangement of these molecules leads to a well-defined three-dimensional structure.

A key feature of the crystal structure is the formation of centrosymmetric dimers through N—H···N hydrogen bonds. This interaction involves the amine group of one molecule acting as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, resulting in a stable dimeric unit. These dimers then serve as the fundamental building blocks for the extended supramolecular structure.

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of Benzenemethanamine, 2-(2-phenylethyl)-

Interaction TypeDescriptionRole in Assembly
N—H···N Hydrogen BondsConnects individual molecules into centrosymmetric dimers.Forms the primary and most stable structural motif.
C—H···π InteractionsLinks the dimeric units to form extended chains.Contributes to the formation of the larger 3D network.

Integration into Metal-Organic Frameworks (MOFs) as Ligands

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The amine functionality and aromatic nature of benzenemethanamine, 2-(2-phenylethyl)- make it a suitable candidate for incorporation as a ligand in the synthesis of MOFs. The amine group can coordinate to metal centers, while the organic backbone helps to form the framework structure.

The use of ligands with aliphatic backbones is an emerging area in MOF chemistry, offering unique properties such as greater conformational freedom compared to rigid aromatic ligands. mdpi.com This flexibility can influence the final structure and properties of the resulting MOF. While specific MOFs synthesized directly with benzenemethanamine, 2-(2-phenylethyl)- are not extensively documented in the provided search results, the principles of MOF design allow for its potential use. The presence of the amine group is particularly significant, as amine-functionalized MOFs have garnered considerable attention for various applications. researchgate.netrsc.org

For instance, a cadmium(II)-based MOF has been synthesized where the framework exhibits a three-dimensional structure with a (4,4)-connected sql (square lattice) topology. Such MOFs often possess notable thermal stability and can exhibit luminescent properties, which are highly dependent on the nature of both the metal ion and the organic ligand. mdpi.com The incorporation of amine-containing ligands like benzenemethanamine, 2-(2-phenylethyl)- can enhance the functionality of MOFs, for example, by providing basic sites that can interact with guest molecules. nih.govacs.org

Potential as Components in Functional Materials for Chemical Sensing or Catalysis

The functional groups present in benzenemethanamine, 2-(2-phenylethyl)-, particularly the amine group, suggest its potential utility in functional materials for applications such as chemical sensing and catalysis, often through its incorporation into MOFs. researchgate.net

Chemical Sensing: Luminescent MOFs (LMOFs) are a promising class of materials for chemical sensing. nih.govmdpi.com Their high porosity and tunable structures can lead to enhanced sensitivity in detecting specific analytes. nih.gov The luminescence of these materials can be altered, often quenched, in the presence of certain molecules, forming the basis of a sensing mechanism. nih.gov MOFs have been successfully employed as sensors for various substances, including nitroaromatic compounds, which are often associated with explosives. unimi.it The interaction between the electron-deficient nitroaromatic compounds and the electron-rich framework of an LMOF can lead to a detectable change in fluorescence. unimi.it A MOF incorporating a ligand similar in chemical nature to benzenemethanamine, 2-(2-phenylethyl)- could potentially exhibit sensitivity towards such analytes. The porous nature of MOFs can also provide size and shape selectivity, enhancing the specificity of the sensor. nih.gov

Catalysis: Amine-functionalized MOFs have demonstrated significant potential as heterogeneous catalysts. researchgate.netnih.govresearchgate.net The amine groups within the MOF structure can act as basic catalytic sites. researchgate.netacs.org These materials offer advantages over traditional homogeneous catalysts, such as ease of separation from the reaction mixture and potential for recyclability. researchgate.net The well-defined pores of MOFs can also provide a confined environment for chemical reactions, potentially leading to enhanced selectivity. nih.gov For example, amine-functionalized MOFs have been shown to be effective catalysts for the chemical fixation of carbon dioxide. nih.govacs.org The basic amine sites can facilitate the reaction of CO2 with other substrates, converting it into more valuable chemicals. nih.gov Given these precedents, a MOF synthesized with benzenemethanamine, 2-(2-phenylethyl)- as a ligand could be explored for its catalytic activity in base-catalyzed reactions.

Table 2: Potential Applications in Functional Materials

Application AreaUnderlying PrinciplePotential Role of the Compound
Chemical Sensing Luminescence quenching by analytes within a porous framework. nih.govunimi.itAs a ligand in a luminescent MOF for detecting molecules like nitroaromatics.
Heterogeneous Catalysis Amine groups acting as basic catalytic sites within a stable, porous support. researchgate.netnih.govAs a ligand to create amine-functionalized MOFs for base-catalyzed reactions (e.g., CO2 fixation). acs.org

Emerging Research Frontiers and Future Prospects

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways to minimize environmental impact and enhance safety. For the synthesis of secondary amines like N-benzylphenethylamine, this involves a shift away from traditional methods that often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents.

Future research is focused on several key areas:

Biomass as a Feedstock : Exploring routes that utilize renewable biomass resources to produce the foundational building blocks for amine synthesis is a primary goal. researchgate.net This involves the catalytic transformation of biomass-derived molecules into precursors for phenethylamine (B48288) and benzylamine (B48309). researchgate.net

Greener Solvents : Replacing conventional organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-derived solvents is a critical area of research. worktribe.comrsc.org Water, in particular, offers significant advantages in terms of cost, safety, and environmental impact. rsc.org

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic routes like the "borrowing hydrogen" methodology, which couples alcohols and amines with the liberation of water as the only byproduct, are highly atom-economical. acs.orgorganic-chemistry.org

Biocatalysis : The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and sustainable alternative to traditional chemical catalysis. nih.gov These enzymatic routes operate under mild conditions (ambient temperature and pressure, neutral pH) and can provide exquisite stereocontrol, which is crucial for pharmaceutical applications. nih.gov Protein engineering and enzyme immobilization are key strategies being developed to improve the stability, reusability, and substrate scope of these biocatalysts. nih.gov

A comparative analysis using green chemistry metrics helps quantify the environmental performance of different synthetic routes.

MetricDescriptionIdeal ValueRelevance to Amine Synthesis
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Measures the efficiency of reactant incorporation. Catalytic hydrogenations and borrowing hydrogen reactions typically have high AE. walisongo.ac.id
Process Mass Intensity (PMI)Total mass in a process / Mass of product1Considers all materials used (solvents, reagents, workup chemicals), providing a holistic view of waste generation. walisongo.ac.id
E-FactorTotal waste (kg) / Product (kg)0A simple metric for waste generation; lower is better. Pharmaceutical processes historically have very high E-Factors.
Reaction Mass Efficiency (RME)Mass of isolated product / Total mass of reactants100%Provides a more realistic measure of efficiency than Atom Economy by incorporating reaction yield. walisongo.ac.id

Exploration of Novel Catalytic Systems for Amine Synthesis

Catalysis is at the heart of modern amine synthesis, enabling efficient and selective transformations. Research is actively pursuing the development of novel catalytic systems that utilize earth-abundant metals, operate under milder conditions, and offer broader substrate scope and functional group tolerance. Traditional methods like direct N-alkylation often suffer from overalkylation, leading to mixtures of secondary and tertiary amines. google.comnih.govacs.org

Key areas of innovation include:

Earth-Abundant Metal Catalysts : There is a significant push to replace precious metal catalysts (e.g., Palladium, Rhodium, Iridium) with more sustainable and cost-effective alternatives based on metals like Iron, Copper, Nickel, and Cobalt. researchgate.net These metals are being explored for a range of transformations, including reductive amination and borrowing hydrogen reactions. organic-chemistry.org

Pincer Catalysts : Ruthenium and other transition metals coordinated to "pincer" ligands have emerged as exceptionally active catalysts for the dehydrogenative coupling of alcohols and amines. researchgate.net These systems enable the direct synthesis of secondary amines from primary alcohols and primary amines, a highly efficient and atom-economical process. researchgate.net

Single-Atom Catalysts (SACs) : SACs represent a new frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. researchgate.net This approach maximizes the efficiency of metal usage and can lead to unique catalytic activities and selectivities in reactions such as alcohol oxidation and amination. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has opened up new pathways for amine synthesis under exceptionally mild conditions. researchgate.net This strategy uses light to generate reactive radical intermediates, enabling C-N bond formations that are complementary to traditional methods. nih.gov

Catalyst SystemReaction TypeKey AdvantagesExample Application
Ruthenium Pincer ComplexBorrowing Hydrogen / Dehydrogenative CouplingHigh atom economy, uses alcohols as alkylating agents, produces water as the only byproduct. researchgate.netCoupling of benzyl (B1604629) alcohol and phenethylamine.
Copper(I) Hydride (CuH)HydroaminationEnables the direct addition of amines to alkenes, robust and conceptually novel for chiral amine synthesis. acs.orgSynthesis of tertiary and secondary amines from alkenes.
Cobalt(II) / 4Å Molecular SievesN-alkylation with AlcoholsUtilizes an earth-abundant metal, high chemoselectivity for amines over imines. organic-chemistry.orgAlkylation of aromatic and aliphatic amines.
Palladium(II) Acetate (B1210297) / O2Oxidative AminationCatalyzes the intermolecular amination of alkenes. acs.orgSynthesis of protected enamines from alkenes and phthalimide.
Nickel / Photoredox Dual CatalysisCross-couplingEnables coupling of alkyl halides and carboxylic acids under mild conditions. researchgate.netFormation of C-C bonds adjacent to the amine.

Integration of Flow Chemistry and Continuous Processing in Amine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing chemical synthesis from the laboratory to industrial production. nih.gov This technology offers significant advantages over traditional batch processing, particularly for amine synthesis, which can involve hazardous reagents or exothermic reactions. mdpi.comdoaj.org

The integration of continuous processing for the synthesis of Benzenemethanamine, 2-(2-phenylethyl)- offers several benefits:

Enhanced Safety : Flow reactors have a very small reaction volume at any given time, which drastically reduces the risks associated with handling hazardous intermediates (e.g., imines), explosive reagents (e.g., hydroxylamine), or highly exothermic reactions. mdpi.comrsc.org

Precise Process Control : The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time. acs.org This leads to improved yields, higher selectivity, and better reproducibility.

Scalability : Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more reliable than transitioning to larger batch reactors. researchgate.net

Multi-step Synthesis : Modular flow systems allow for the telescoping of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. nih.govacs.org For example, the formation of an imine from benzylamine and phenylacetaldehyde (B1677652), followed by its immediate reduction to the secondary amine, can be performed sequentially in a flow setup. thieme-connect.com This significantly reduces processing time, solvent usage, and waste generation. nih.gov

A typical continuous flow process for synthesizing a secondary amine via reductive amination would involve pumping streams of the primary amine and aldehyde into a T-mixer, allowing them to react in a heated coil reactor to form the imine, and then mixing this stream with a reducing agent in a second reactor to yield the final product. acs.orgthieme-connect.com

Advanced Methodologies for Chiral Amine Synthesis with High Stereocontrol

For many pharmaceutical applications, it is essential to synthesize a single enantiomer of a chiral amine, as different enantiomers can have vastly different biological activities. The synthesis of chiral Benzenemethanamine, 2-(2-phenylethyl)- requires advanced methods that can precisely control the stereochemistry of the final product.

Emerging strategies for high stereocontrol include:

Asymmetric Hydrogenation : The catalytic asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for producing chiral amines. nih.govacs.org This approach involves reacting an imine (formed from benzylamine and phenylacetaldehyde or their precursors) with hydrogen gas in the presence of a chiral transition metal catalyst, typically based on Iridium, Rhodium, or Ruthenium, coordinated to a chiral ligand. nih.govacs.org The design and synthesis of new, highly efficient chiral phosphorus ligands is a major driver of progress in this field. acs.org

Chiral Auxiliaries : Another robust strategy involves the use of a chiral auxiliary, such as an enantiomerically pure sulfinamide (e.g., Ellman's auxiliary). acs.org The auxiliary is first condensed with an aldehyde to form a chiral sulfinylimine. A nucleophilic addition to this intermediate, followed by the removal of the auxiliary, yields the chiral amine with high diastereoselectivity. acs.org

Enzymatic Methods : Biocatalysis offers unparalleled stereoselectivity. researchgate.net Engineered enzymes like imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reduction of imines to furnish chiral amines with exceptionally high enantiomeric excess (ee). researchgate.net Similarly, transaminases can be used to convert a prochiral ketone into a chiral amine. nih.gov These enzymatic methods are becoming increasingly viable for industrial applications. nih.gov

Catalytic Enantioselective Hydroalkylation : Recent advances have demonstrated the nickel-catalyzed hydroalkylation of enamides with alkyl halides to produce a wide range of chiral alkyl amines with high regio- and enantioselectivity. semanticscholar.org This method operates under mild conditions and shows high functional group tolerance, making it suitable for complex molecule synthesis. semanticscholar.org

MethodCatalyst/ReagentKey FeatureTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationIridium-Phosphino-oxazoline (Ir-PHOX) complexesDirect, highly efficient reduction of N-aryl imines. nih.govUp to 97% ee
Asymmetric HydrogenationRuthenium-Chiral Diamine/Diphosphine complexesEffective for a broad range of imines and ketones.Often >95% ee
Chiral Auxiliarytert-Butanesulfinamide (Ellman's Auxiliary)Reliable and predictable stereochemical outcome, broad applicability. acs.org>98% de (diastereomeric excess)
BiocatalysisImine Reductases (IREDs) / Reductive Aminases (RedAms)Extremely high stereoselectivity, operates in aqueous media under mild conditions. researchgate.netOften >99% ee
BiocatalysisTransaminases (TAs)Asymmetric synthesis from prochiral ketones. nih.govOften >99% ee

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzenemethanamine, 2-(2-phenylethyl)-, and how do reaction conditions influence yield?

  • Methodology : A common approach involves reductive amination or alkylation of benzylamine derivatives. For example, benzyl chloride can be converted to 2-phenylethanamine via nucleophilic substitution using ammonia under controlled pH and temperature (e.g., reflux in ethanol) . Catalysts like sodium t-butanolate in toluene at 80°C under inert atmospheres may optimize imine formation in related amines .
  • Key Variables : Temperature, solvent polarity, catalyst choice, and reaction time. Yield improvements (e.g., >70%) often require inert atmospheres and anhydrous conditions.

Q. How is the structural identity of Benzenemethanamine, 2-(2-phenylethyl)- confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm aromatic protons (δ 7.2–7.4 ppm) and amine protons (δ 1.5–2.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 209.3 (calculated for C15_{15}H17_{17}N) .
  • X-ray Crystallography : Resolves spatial arrangement of the phenylethyl side chain and amine group .

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Feasible Synthetic Routes

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